1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one
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Overview
Description
1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its indole core, which is substituted with a butyl group at the 1-position and a chlorine atom at the 6-position.
Mechanism of Action
Target of Action
Similar compounds, such as benzo[cd]indol-2(1h)-ones, have been identified as novel atg4b inhibitors . Atg4B is a cysteine protease involved in autophagy, a cellular process responsible for the degradation and recycling of cellular components .
Mode of Action
It is known that upon acidification, similar ketones are protonated at the carbonyl oxygen atom, which results in the formation of a cyanine dye . This suggests that 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one might interact with its targets in a similar manner.
Biochemical Pathways
If it acts as an atg4b inhibitor like its analogs, it could potentially affect autophagy pathways . Autophagy is a crucial cellular process involved in the degradation and recycling of cellular components, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders .
Pharmacokinetics
Its melting point is reported to be around 230°c (dec) (lit) , which might influence its bioavailability.
Result of Action
If it acts as an atg4b inhibitor, it could potentially inhibit the process of autophagy, affecting the degradation and recycling of cellular components .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 230°C (dec.) (lit.)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative.
Alkylation: The indole derivative is alkylated at the 1-position using butyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The resulting product is then chlorinated at the 6-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2-chlorobenzo[cd]indol-2(1H)-one: Similar structure but with a chlorine atom at the 2-position.
1-Butyl-6-fluorobenzo[cd]indol-2(1H)-one: Similar structure but with a fluorine atom instead of chlorine.
1-Butyl-6-bromobenzo[cd]indol-2(1H)-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 6-position makes it particularly useful in certain synthetic and research applications.
Properties
IUPAC Name |
1-butyl-6-chlorobenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-2-3-9-17-13-8-7-12(16)10-5-4-6-11(14(10)13)15(17)18/h4-8H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKFXBMKDPZGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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